molecular formula C18H21NO3 B11179992 N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide

N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B11179992
M. Wt: 299.4 g/mol
InChI Key: BWFSLFAIZRXQIP-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide is an organic compound with a complex structure It is characterized by the presence of an amide group attached to a benzene ring substituted with ethyl, methyl, and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-ethyl-6-methylaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated benzamides and other substituted derivatives.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine
  • N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

Uniqueness

N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H21NO3/c1-5-13-8-6-7-12(2)17(13)19-18(20)14-9-10-15(21-3)16(11-14)22-4/h6-11H,5H2,1-4H3,(H,19,20)

InChI Key

BWFSLFAIZRXQIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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